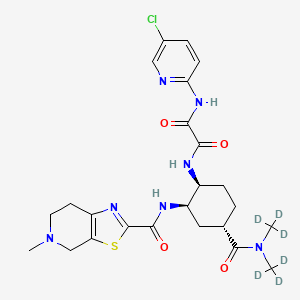

Edoxaban-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依度沙班-d6 是依度沙班的氘代形式,依度沙班是一种口服抗凝剂,作为凝血因子 Xa 的直接抑制剂。 它主要用作内标,用于定量各种分析方法中的依度沙班,例如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) .

作用机制

依度沙班-d6 与依度沙班一样,抑制凝血因子 Xa,它是凝血级联反应中的关键蛋白。 通过抑制凝血因子 Xa,依度沙班-d6 阻止了形成血栓所需的蛋白质因子的逐步放大 . 这种抑制具有选择性和可逆性,使依度沙班-d6 成为有效的抗凝剂 .

生化分析

Biochemical Properties

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clotting. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .

Cellular Effects

This compound, through its inhibition of factor Xa, impacts various cellular processes related to coagulation. It reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin . This inhibition prevents the formation and progression of blood clots at the molecular level.

Temporal Effects in Laboratory Settings

This compound exhibits a biphasic decline with a terminal elimination half-life ranging from 10 to 14 hours . This suggests that the effects of this compound can change over time in laboratory settings, with potential long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, oral administration of Edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This suggests that the effects of this compound may also vary with different dosages in animal models.

Metabolic Pathways

This compound is predominantly absorbed from the upper gastrointestinal tract, and its clearance involves both renal and non-renal pathways to almost equal extents . This suggests that this compound is involved in metabolic pathways that interact with both the renal system and other metabolic processes.

Transport and Distribution

This compound is not extensively metabolized by CYP3A4, resulting in minimal drug-drug interactions. It does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport this compound across the intestinal wall . This suggests that this compound is transported and distributed within cells and tissues via specific transporters or binding proteins.

准备方法

合成路线和反应条件

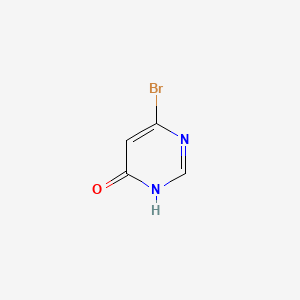

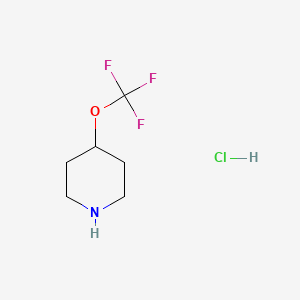

依度沙班-d6 的合成涉及将氘原子掺入依度沙班分子中。这通常是通过使用氘代试剂和溶剂来实现的。合成中的关键步骤包括:

缩合反应: 草酰氯乙酯在乙腈存在下与 2-氨基-5-氯吡啶反应,形成中间体.

氘代: 中间体使用氘代试剂进行氘代,以氘原子取代氢原子。

工业生产方法

依度沙班-d6 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统,以确保高产率和纯度。优化反应条件以实现有效的氘代并最大程度地减少副产物。

化学反应分析

反应类型

依度沙班-d6 经历各种化学反应,包括:

氧化: 依度沙班-d6 在酸性条件下可被氧化,导致形成降解产物.

还原: 可以进行还原反应来研究依度沙班-d6 的稳定性和反应性。

取代: 涉及亲核试剂的取代反应可用于修饰依度沙班-d6 分子,以用于分析目的。

常用试剂和条件

氧化: 使用盐酸或硫酸的酸性条件。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 亲核试剂,如胺或硫醇,在碱性条件下。

形成的主要产物

这些反应形成的主要产物包括依度沙班-d6 的各种降解产物和修饰衍生物,这些产物经过分析以了解该化合物的稳定性和反应性 .

科学研究应用

依度沙班-d6 广泛用于科学研究的各种应用,包括:

分析化学: 作为内标,用于使用 GC-MS 和 LC-MS 定量生物样品中的依度沙班.

药代动力学: 研究依度沙班在临床前和临床研究中的药代动力学和代谢.

药物开发: 开发新型抗凝剂药物并了解依度沙班的作用机制.

生物医学研究: 研究依度沙班对血液凝固及相关途径的影响.

相似化合物的比较

类似化合物

利伐沙班: 另一种用于抗凝的直接凝血因子 Xa 抑制剂。

阿哌沙班: 一种选择性凝血因子 Xa 抑制剂,具有类似的抗凝特性。

达比加群: 一种用于抗凝的直接凝血酶抑制剂。

依度沙班-d6 的独特性

依度沙班-d6 的独特性在于其氘代性质,这提供了增强的稳定性,并允许在分析方法中进行精确定量。 氘原子的掺入降低了代谢降解速率,使其成为药代动力学研究中的宝贵工具 .

属性

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570325.png)

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)